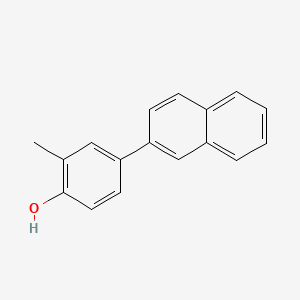

2-Methyl-4-(naphthalen-2-YL)phenol

Description

General Overview of Substituted Phenols and Naphthalene (B1677914) Derivatives in Chemical Research

Substituted phenols are a class of organic compounds that are fundamental to various fields of chemical research. rsc.orgresearchgate.net Their structures, featuring a hydroxyl group attached to a benzene (B151609) ring bearing additional substituents, make them versatile building blocks in organic synthesis and key components in many functional materials. rsc.orgacs.org The nature and position of the substituents on the phenolic ring significantly influence the compound's reactivity, acidity, and biological properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic substitution and its antioxidant potential. Substituted phenols are integral to the synthesis of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. rsc.org

Naphthalene derivatives, characterized by a fused two-ring aromatic system, are also of significant interest in chemical research. rsc.org The extended π-electron system of the naphthalene core imparts distinct photophysical and chemical properties. researchgate.net These compounds are widely studied for their applications in materials science, particularly in the development of organic electronic devices and fluorescent probes. researchgate.net In medicinal chemistry, the naphthalene scaffold is present in numerous drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. acs.orgnih.govekb.eg The functionalization of the naphthalene ring allows for the fine-tuning of these properties, making naphthalene derivatives a versatile platform for drug discovery and development. rsc.org

Significance of Phenol-Naphthalene Conjugates in Contemporary Chemical Science

The conjugation of phenol (B47542) and naphthalene moieties into a single molecular entity gives rise to phenol-naphthalene hybrids, a class of compounds that has garnered considerable attention in recent years. acs.orgnih.gov These hybrid structures offer the potential for synergistic effects, where the combined molecule exhibits properties that are distinct from or superior to its individual components. The interaction between the electron-rich phenol ring and the extended aromatic system of the naphthalene unit can lead to novel electronic and photophysical behaviors.

Furthermore, in materials science, phenol-naphthalene hybrids are being investigated for their potential use in the design of new organic materials. The rigid and planar structure of the naphthalene unit, combined with the functional versatility of the phenol group, makes these compounds attractive candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and chemical sensors. The ability to tailor the substitution pattern on both the phenol and naphthalene rings provides a high degree of control over the material's properties.

Problem Statement: Research Gaps and Opportunities for 2-Methyl-4-(naphthalen-2-YL)phenol

Despite the growing interest in phenol-naphthalene hybrids, a survey of the scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research has been conducted on various substituted phenols and naphthalene derivatives, as well as some of their conjugates, this particular isomer remains largely unexplored. There is a conspicuous absence of dedicated studies on its synthesis, spectroscopic characterization, chemical reactivity, and potential applications.

The absence of detailed research on This compound represents a missed opportunity. The exploration of this compound could lead to the discovery of novel chemical transformations, the development of new materials with tailored properties, or the identification of new therapeutic agents. The current void in the literature underscores the need for a systematic investigation into the fundamental chemistry and potential utility of this specific phenol-naphthalene hybrid.

Scope and Objectives of Academic Inquiry into this compound

A comprehensive academic inquiry into This compound is warranted to fill the existing research gap. The primary objective of such an investigation would be to systematically synthesize and characterize this compound, thereby establishing a foundational understanding of its chemical and physical properties. A further goal would be to explore its potential applications in areas such as catalysis, materials science, and medicinal chemistry.

The scope of this academic inquiry should encompass the following key areas:

Synthesis and Optimization: Development of an efficient and scalable synthetic route to This compound . This would involve exploring various cross-coupling strategies and optimizing reaction conditions to achieve high yields and purity.

Spectroscopic and Structural Characterization: Thorough characterization of the synthesized compound using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography would be employed to determine its precise three-dimensional structure.

Investigation of Chemical Reactivity: Exploration of the chemical reactivity of This compound , including its acidity, oxidation potential, and participation in various organic reactions. This would provide insights into its potential as a synthetic intermediate.

Evaluation of Biological Activity: Screening of This compound for potential biological activities, such as antioxidant, antimicrobial, and anticancer properties. Structure-activity relationship (SAR) studies could be initiated by synthesizing and testing related analogues.

Exploration of Material Properties: Investigation of the photophysical and thermal properties of This compound to assess its potential for applications in materials science, such as in the development of new organic semiconductors or fluorescent materials.

By addressing these objectives, a comprehensive understanding of This compound can be established, paving the way for its potential utilization in various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-12-10-15(8-9-17(12)18)16-7-6-13-4-2-3-5-14(13)11-16/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQUBVZWLRTWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683868 | |

| Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-24-1 | |

| Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Methyl 4 Naphthalen 2 Yl Phenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group exhibiting characteristic absorption or scattering frequencies. This allows for a detailed inventory of the chemical bonds within the molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in 2-Methyl-4-(naphthalen-2-yl)phenol. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the phenol (B47542). The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenol and naphthalene (B1677914) rings typically appear as a group of bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching from the methyl (-CH₃) group is expected to show sharp absorptions in the 2850-2960 cm⁻¹ range.

C=C Aromatic Stretching: The presence of the aromatic rings (phenol and naphthalene) gives rise to several sharp, medium-to-strong intensity bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the phenolic C-O bond is anticipated to produce a strong band around 1230-1260 cm⁻¹. ias.ac.in

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. For the 1,2,4-trisubstituted phenol ring and the 2-substituted naphthalene ring, a specific pattern of absorptions is expected. ias.ac.inresearchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch, H-bonded | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic (Naphthyl & Phenol) |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) |

| 1620-1450 | C=C Stretch | Aromatic Rings |

| ~1350 | C-H Bend | Methyl (-CH₃) researchgate.net |

| 1260-1230 | C-O Stretch | Phenolic C-O ias.ac.in |

| 900-700 | C-H Out-of-Plane Bend | Aromatic Rings |

Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds like O-H and C-O, Raman spectroscopy excels at detecting vibrations of non-polar bonds. For this compound, Raman spectroscopy is particularly useful for characterizing the carbon skeleton.

The Raman spectrum would be dominated by strong signals from the aromatic C=C stretching vibrations of the naphthalene and phenol rings, typically appearing in the 1300-1650 cm⁻¹ range. researchgate.net The symmetric "breathing" modes of the aromatic rings, which are often weak in FT-IR, would be prominent in the Raman spectrum, providing a clear fingerprint of the aromatic core. For instance, the strong peaks observed for 2-naphthol (B1666908) around 1375 cm⁻¹ corresponding to C-C and C-O stretching vibrations would be relevant for comparison. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of ¹H and ¹³C nuclei, the exact arrangement of atoms can be mapped out.

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. Based on data from analogous compounds like 4-(naphthalen-2-yl)phenol (B1596067) and various methylphenols, the following assignments can be predicted. rsc.orgrsc.org

Naphthalene Protons (7H): These protons would appear in the most downfield region of the aromatic spectrum (typically δ 7.4-8.1 ppm) due to the extensive π-system. The signals would exhibit complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. rsc.org

Phenol Protons (3H): The protons on the phenolic ring would be observed in the aromatic region, generally upfield relative to the naphthalene protons (δ 6.8-7.5 ppm). Their chemical shifts and multiplicities would be indicative of a 1,2,4-trisubstituted pattern.

Phenolic OH Proton (1H): A singlet, often broad, would appear at a variable chemical shift (typically δ 4.5-5.5 ppm, but can be further downfield), which would disappear upon D₂O exchange.

Methyl Protons (3H): A sharp singlet corresponding to the three equivalent protons of the methyl group would be observed in the upfield region (around δ 2.2-2.3 ppm). rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-7.4 | m | 7H | Naphthyl-H |

| ~7.4-6.8 | m | 3H | Phenol-H |

| ~5.5-4.5 | s, br | 1H | Phenolic -OH |

| ~2.3 | s | 3H | Methyl (-CH₃) |

(s = singlet, m = multiplet, br = broad)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 17 distinct signals are expected (10 for naphthalene, 6 for phenol, and 1 for the methyl group).

Phenolic C-O: The carbon atom attached to the hydroxyl group (C-1) is the most deshielded of the phenolic carbons, expected around δ 150-155 ppm. rsc.org

Aromatic Carbons: The remaining aromatic carbons of both the phenol and naphthalene rings would resonate in the δ 110-145 ppm range. The quaternary carbons (those without attached protons), including the two carbons at the junction of the rings (C-4 and C-2'), would typically show weaker signals. rsc.orgspectrabase.com

Methyl Carbon: The methyl carbon would give a signal in the upfield region of the spectrum, around δ 15-20 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~155-150 | C-1 (Phenol, C-OH) |

| ~145-110 | Aromatic C (Phenol and Naphthalene) |

| ~20-15 | Methyl (-CH₃) |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle, especially for complex structures with overlapping signals in the aromatic region.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A ¹H-¹H COSY spectrum would show cross-peaks connecting all neighboring protons within the phenolic and naphthalenic spin systems, confirming their relative positions. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton signals from Table 2 to their corresponding carbon signals in Table 3, confirming C-H attachments.

Correlations from the methyl protons (at ~δ 2.3) to the C-1, C-2, and C-3 carbons of the phenol ring.

Crucially, a correlation between a proton on the naphthalene ring (e.g., H-1' or H-3') and the C-4 of the phenol ring, and/or a correlation between a proton on the phenol ring (e.g., H-3 or H-5) and the C-2' of the naphthalene ring. These correlations would unequivocally confirm the linkage point between the two aromatic systems. mdpi.com

Through the combined interpretation of these advanced spectroscopic techniques, the chemical structure of this compound can be elucidated with high confidence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb energy, causing electrons to move from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the nature and extent of its conjugated π-electron system.

For a compound like this compound, which contains both a phenol and a naphthalene moiety, the UV-Vis spectrum is expected to be complex and informative. The naphthalene ring system, with its extensive conjugation, would give rise to strong absorptions in the UV region. The phenolic group, an auxochrome, would be expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene. The position of the methyl group may have a minor influence on the spectrum.

A hypothetical data table for the UV-Vis absorption of this compound would typically include the following information:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | π → π |

The specific λmax values and their corresponding molar absorptivities would provide insights into the energy gaps between the electronic ground state and various excited states of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also reveal details about its structure through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₇H₁₄O, and its calculated monoisotopic mass is 234.1045 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a "fingerprint" that can help to elucidate the compound's structure. Expected fragmentation pathways for this compound could include the loss of the methyl group (a peak at M-15) or the cleavage of the bond between the phenol and naphthalene rings.

A representative data table for the mass spectrometry of this compound would look like this:

| Ionization Mode | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |

| ESI+ | Data not available | Data not available | [M+H]⁺ |

| EI | Data not available | Data not available | M⁺ |

| EI | Data not available | Data not available | [M-CH₃]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic data table for this compound would contain the following key parameters:

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄O |

| Formula Weight | 234.29 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (ų) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

This data would provide an unambiguous confirmation of the molecular structure and offer valuable insights into the supramolecular assembly of the compound in the solid state.

Theoretical and Computational Chemistry Investigations of 2 Methyl 4 Naphthalen 2 Yl Phenol

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Molecular Geometry Optimization and Conformational Analysis

The molecular structure of 2-Methyl-4-(naphthalen-2-yl)phenol has been a subject of interest in computational chemistry, with studies employing Density Functional Theory (DFT) to determine its most stable conformation. The optimization process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

Similarly, for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, the molecule adopts a twisted conformation. The mean plane of the naphthalene (B1677914) ring system is inclined to the plane of the phenol (B47542) ring by 33.41 (4)°. researchgate.net This twisted structure is influenced by intermolecular interactions, including C—H⋯O hydrogen bonds that form inversion dimers and parallel-displaced π–π interactions. researchgate.net

While specific bond lengths and angles for this compound are not detailed in the provided search results, the analysis of similar structures provides a framework for understanding its likely geometry. The rotational freedom around the bond connecting the phenol and naphthalene moieties allows for various conformations, with the final optimized geometry being a balance of steric and electronic effects.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Energy Calculations and Band Gap Determination

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can also indicate greater biological activity. nih.gov Conversely, a large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. researchgate.net

In a study on the related compound 2-(naphthalen-2-yliminomethyl) phenol, the HOMO-LUMO energy gap was calculated to be -5.9795649 eV using the B3LYP/6-311+G(d,p) method. worldwidejournals.com The distribution of these orbitals is spread across the entire molecule, indicating that charge transfer interactions occur within the molecule. worldwidejournals.com For phenol, a much simpler related molecule, the HOMO-LUMO gap is reported as 0.21584 eV. ijaemr.com

Table 1: Frontier Molecular Orbital Energies and Band Gap

| Parameter | Value |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Band Gap | Data not available for this compound |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org This method interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds or lone pairs) and non-Lewis-type orbitals (antibonding or Rydberg). materialsciencejournal.org The delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.org

These interactions, often referred to as hyperconjugative interactions, play a significant role in the stability of a molecule. The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization. aimspress.com A higher E(2) value indicates a stronger interaction and greater stabilization. aimspress.com

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) for Atomic Charges

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are computational methods used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.dewisc.edu These charges provide valuable information about the distribution of electrons and can help in understanding the electrostatic potential and reactivity of the molecule.

Mulliken population analysis partitions the total electron density among the atoms based on the basis functions used in the calculation. uni-muenchen.de However, it is known to have some limitations, such as being sensitive to the choice of basis set and sometimes producing unphysical results like negative occupation numbers. uni-muenchen.de

Natural Population Analysis, which is based on the NBO framework, is generally considered to be more robust and less basis-set dependent than Mulliken analysis. wisc.edu NPA derives atomic charges from the occupancies of the natural atomic orbitals.

For the related compound 2-(naphthalen-2-yliminomethyl) phenol, Mulliken charges have been computed to understand the charge distribution. worldwidejournals.com In dicationic magnesium complexes with water ligands, NBO analysis has been used to determine the natural charge transfer from the ligands to the central metal ion. aimspress.com These studies highlight the utility of population analysis in understanding charge distribution within a molecule.

Table 2: Calculated Atomic Charges

| Atom | Mulliken Charge | Natural Charge (NPA) |

| O | Data not available | Data not available |

| C (Phenol Ring) | Data not available | Data not available |

| C (Naphthalene Ring) | Data not available | Data not available |

| H (Hydroxyl) | Data not available | Data not available |

| C (Methyl Group) | Data not available | Data not available |

Intermolecular Interactions and Crystal Packing Studies

Hydrogen Bonding and Other Non-Covalent Interactions

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical or experimental studies detailing the hydrogen bonding and other non-covalent interactions of this compound.

The structure of this compound, featuring a hydroxyl (-OH) group on the phenol ring, suggests the potential for forming both intramolecular and intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the π-electron systems of the phenol and naphthalene rings can act as hydrogen bond acceptors.

However, without dedicated computational studies such as Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, or Non-Covalent Interaction (NCI) plots for this specific molecule, any discussion on the precise nature, strength, and geometry of these interactions would be purely speculative. Detailed research, including the generation of data on bond lengths, bond angles, interaction energies, and electron density at bond critical points, is required to provide a scientifically accurate account of the non-covalent interactions in this compound. Such data is not currently available in the public domain.

Therefore, no data tables or detailed research findings on the hydrogen bonding and other non-covalent interactions of this compound can be presented.

Chemical Reactivity and Transformation Studies of 2 Methyl 4 Naphthalen 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on Naphthalene (B1677914) and Phenolic Rings

The phenolic ring in 2-Methyl-4-(naphthalen-2-yl)phenol is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a potent activating group, and the methyl (-CH₃) group is a moderately activating group. Both are ortho-, para-directors. researchgate.net Since the para position (position 4) is occupied by the naphthalene ring, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 3, 5, and 6 relative to the -OH group).

Position 3: Ortho to the -OH group but sterically hindered by the adjacent methyl group at position 2.

Position 5: Ortho to the -OH group and meta to the -CH₃ group.

Position 6: Meta to the -OH group but ortho to the -CH₃ group.

The powerful directing effect of the hydroxyl group typically favors substitution at positions 3 and 5. researchgate.net

The naphthalene ring is generally more susceptible to electrophilic attack than a benzene (B151609) ring due to its lower resonance energy per ring (about 61 kcal/mole for naphthalene versus 36 kcal/mole for benzene). iptsalipur.org In a 2-substituted naphthalene, such as this molecule, electrophilic attack preferentially occurs at the C1 or C3 positions of the same ring. However, substitution can also occur on the second, unsubstituted ring. Friedel-Crafts acylation of naphthalene, for instance, can yield α or β products depending on the reaction conditions. iptsalipur.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) on Phenolic Ring | Expected Major Product(s) on Naphthalene Ring |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 2-Methyl-5-nitro-4-(naphthalen-2-yl)phenol | 2-Methyl-4-(1-nitro-naphthalen-2-yl)phenol |

| Halogenation | Br₂ in CCl₄ | 5-Bromo-2-methyl-4-(naphthalen-2-yl)phenol | 2-Methyl-4-(1-bromo-naphthalen-2-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | 5-Hydroxy-4-methyl-2-(naphthalen-2-yl)benzenesulfonic acid | 7-(4-Hydroxy-3-methylphenyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Not typically performed due to polysubstitution and rearrangement | 2-Methyl-4-(1-methyl-naphthalen-2-yl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Not typically performed on activated phenols | 1-(7-(4-Hydroxy-3-methylphenyl)naphthalen-1-yl)ethan-1-one |

This table presents predicted products based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.

Redox Chemistry: Oxidation of Phenolic Hydroxyl Group and Reduction Pathways

The redox chemistry of this compound involves the oxidation of the phenolic hydroxyl group and the reduction of the aromatic naphthalene system.

Oxidation of Phenolic Hydroxyl Group: Phenols are readily oxidized. The reaction often proceeds through a phenoxyl radical intermediate. osti.gov Depending on the oxidant and reaction conditions, these radicals can couple to form dimers or be further oxidized to form quinones. For p-substituted phenols like the title compound, oxidation can lead to the formation of benzoquinones. For example, the oxidation of 2-methylnaphthalene (B46627) with reagents like chromium trioxide can yield 2-methyl-1,4-naphthoquinone. google.com A similar oxidative process could potentially occur, though the presence of the phenolic ring complicates the outcome. The oxidation of phenols can be part of a radical chain mechanism. osti.govnih.gov

Reduction Pathways: The naphthalene ring system can be reduced more easily than the benzene ring of the phenol (B47542) moiety. iptsalipur.org

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni), the naphthalene ring can be selectively reduced. Depending on the conditions, this can yield a tetralin derivative (one ring saturated) or a decalin derivative (both rings saturated). For instance, anaerobic degradation of 2-methylnaphthalene by certain bacteria involves the formation of reduced 2-naphthoic acid derivatives, including 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov

Chemical Reduction: Strong reducing agents and specific conditions are required to reduce the more stable phenolic ring.

Derivatization for Functional Group Interconversion

The hydroxyl group of this compound is a key site for chemical modification, allowing for its conversion into various other functional groups. ub.eduvanderbilt.edu This is crucial for altering the molecule's physical and chemical properties.

Ether Synthesis: The most common method for converting a phenol to an ether is the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH) to form a nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org For example, reacting the sodium salt of this compound with methyl iodide would yield 2-methoxy-1-methyl-4-(naphthalen-2-yl)benzene. Acid-catalyzed processes can also be used, for example, reacting β-naphthol with methanol (B129727) and sulfuric acid produces 2-methoxy naphthalene. google.com

Ester Synthesis: Phenols react with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base (like pyridine) to form esters. This reaction transforms the hydroxyl group into an ester functionality.

Conversion to Aryl Halides: The phenolic hydroxyl group can be converted to a halogen, though this is less direct than with aliphatic alcohols.

Table 2: Examples of Functional Group Interconversion Reactions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Phenolic -OH | 1. NaH2. CH₃I | Methyl Ether (-OCH₃) | Williamson Ether Synthesis masterorganicchemistry.com |

| Phenolic -OH | Acetyl chloride, Pyridine | Acetate Ester (-OCOCH₃) | Esterification |

| Phenolic -OH | Trifluoromethanesulfonyl chloride (TfCl) | Triflate Ester (-OTf) | Sulfonylation vanderbilt.edu |

Mechanistic Aspects of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is essential for controlling product formation.

Mechanism of Electrophilic Aromatic Substitution: The EAS mechanism proceeds via a two-step addition-elimination pathway. An electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.netlibretexts.org For the phenolic ring, the positive charge in the intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization and explaining the strong ortho, para-directing effect. researchgate.net In the second step, a base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring.

Mechanism of Oxidation: The oxidation of phenols often begins with the formation of a phenoxyl radical by a one-electron oxidant. osti.gov This radical is resonance-stabilized. The subsequent reaction pathway depends on the specific conditions and the structure of the phenol. In some cases, a transient radical can act as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic substitution. osti.gov

Mechanism of Williamson Ether Synthesis: This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com The alkoxide or phenoxide ion acts as the nucleophile, and it attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. The reaction works best with methyl or primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Coordination Chemistry and Metal Complexation with 2 Methyl 4 Naphthalen 2 Yl Phenol Analogues

Ligand Properties of Phenol-Naphthalene Structures for Metal Chelation

Phenol-naphthalene based ligands, particularly Schiff base derivatives, are versatile chelating agents in coordination chemistry. researchgate.net The fundamental structure, containing a phenolic hydroxyl group and an extended naphthalene (B1677914) ring system, provides key features for metal binding. The phenolic oxygen, after deprotonation, serves as a primary donor site. The coordination ability is often enhanced by introducing other donor atoms, such as nitrogen, through chemical modification.

A common strategy involves the condensation of a hydroxy-naphthaldehyde with an aminophenol. researchgate.net This reaction creates a Schiff base ligand with an imine (C=N) group. The resulting ligands are often bidentate or tridentate, coordinating to metal ions through the deprotonated phenolic oxygen and the imine nitrogen atom. researchgate.netjocpr.com For instance, ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) and aminophenols can act as dianionic tridentate or binegative tetradentate ligands, utilizing the phenolic oxygen, imine nitrogen, and another phenolic oxygen from the aminophenol part. nih.govresearchgate.net

The geometry and electronic properties of the ligand influence the stability and structure of the resulting metal complex. The presence of the bulky naphthalene group can introduce steric hindrance, which affects the coordination geometry around the metal center. Furthermore, the π-system of the naphthalene ring can engage in π-π stacking interactions, contributing to the stability and organization of the supramolecular structure of the complexes. rsc.org Azo dyes derived from naphthol and phenol (B47542) derivatives represent another class of phenol-naphthalene analogues. These compounds coordinate with metal ions typically through a hydroxyl oxygen and one of the nitrogen atoms of the azo group (-N=N-). orientjchem.orgindexcopernicus.com

Key Donor Atoms in Phenol-Naphthalene Analogues:

Phenolic Oxygen: The deprotonated hydroxyl group is a hard donor, readily coordinating to a wide range of metal ions.

Imine Nitrogen: In Schiff base derivatives, the nitrogen atom of the C=N group acts as a donor site. ajrconline.org

Azo Nitrogen: In azo-linked analogues, the nitrogen atoms of the azo group can participate in coordination. orientjchem.org

Thioamide Sulfur: In thiosemicarbazide (B42300) derivatives containing a naphthalene moiety, the sulfur atom can act as a soft donor site along with nitrogen atoms. uomphysics.net

The combination of these donor atoms allows for the formation of stable five- or six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. jocpr.com The specific donor sites and their spatial arrangement dictate the denticity of the ligand (the number of donor groups used to bind to the central metal) and the resulting geometry of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenol-naphthalene ligand analogues is typically achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.netrsc.org The mixture is often refluxed to ensure the completion of the reaction. orientjchem.org The resulting metal complexes may precipitate from the solution upon cooling or after removal of the solvent. rsc.org Both conventional solution-based methods and mechanochemical methods, such as liquid-assisted grinding, have been successfully employed for synthesis. rsc.org

Characterization of these newly formed complexes involves a suite of analytical techniques to confirm their composition and structure:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio. rsc.org

Molar Conductance Measurements: Used to determine the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.netnih.gov

Infrared (IR) Spectroscopy: A powerful tool to identify which donor atoms are involved in coordination. A shift in the frequency of the C=N (imine) or O-H (hydroxyl) stretching vibrations in the complex's spectrum compared to the free ligand indicates their participation in bonding. researchgate.netnih.gov The disappearance of the O-H band confirms deprotonation and coordination of the phenolic oxygen. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.orguomphysics.netrsc.org It can reveal geometries such as square planar, tetrahedral, square-pyramidal, or octahedral. nih.govrsc.orgrsc.org

Mass Spectrometry: Confirms the molecular weight of the complex. nih.gov

Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and can indicate the presence of coordinated or lattice water molecules. nih.gov

For example, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and various amines have been used to synthesize complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netrsc.orgrsc.org X-ray diffraction studies on such complexes have shown that the ligands coordinate to the metal center through the napthanolate oxygen and the azomethine (imine) nitrogen. rsc.org Depending on the metal ion and the specific ligand structure, these complexes can be mononuclear, where a single metal ion is coordinated, or form more complex structures like 1D chains through intermolecular interactions. rsc.orgrsc.org

| Ligand Type | Metal Ion(s) | Coordination Sites | Observed Geometry | Reference |

|---|---|---|---|---|

| Schiff base from 2-hydroxy-1-naphthaldehyde | Cu(II), Co(II) | N, O | Irregular square planar (Cu), Irregular tetrahedral (Co) | rsc.org |

| Schiff base from o-phthaldehyde and 2-aminophenol | Cr(III), Fe(III), Co(II), Ni(II) | ONNO | Octahedral | nih.gov |

| Schiff base from 2-hydroxy-1-naphthaldehyde | Cu(II), Zn(II) | N2O2 | Distorted square-pyramidal | rsc.org |

| Thiosemicarbazide from quinoline (B57606) and naphthalene | Ni(II) | N, N, S | Distorted octahedral | uomphysics.net |

| Azo dye from 1-amino-2-naphthol-4-sulphonic acid | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Hydroxyl O, Azo N | Octahedral suggested | orientjchem.org |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of the bonding in metal complexes with phenol-naphthalene analogues are investigated using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT). These studies provide insight into the geometry, stability, and reactivity of the complexes.

Upon complexation, the ligand donates electron density to the metal ion, forming coordinate covalent bonds. In Schiff base complexes, the coordination typically involves the deprotonated phenolic oxygen and the imine nitrogen, forming a stable chelate ring. jocpr.com X-ray crystal structures of copper(II) and zinc(II) complexes with tetradentate Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde show an N₂O₂ chromophore. rsc.org In some cases, weak interactions with other atoms, like an ether oxygen from the ligand backbone, can lead to a higher coordination number (e.g., 4+1) and a distorted square-pyramidal geometry. rsc.org

DFT calculations complement experimental results by providing optimized molecular geometries and detailing the electronic properties. rsc.org These calculations can predict bond lengths and angles that are in good agreement with those determined by X-ray crystallography. Furthermore, DFT can be used to understand the distribution of electron density and the nature of the molecular orbitals involved in bonding. For instance, in a Cu(II) complex with a naphthalene-based Schiff base, the unpaired electron was found to predominantly reside in the dx²-y² orbital, which is characteristic of a square planar geometry. uomphysics.net

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The EPR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bond. For example, an axial EPR spectrum with g|| > g⊥ > 2.0023 is indicative of a square planar or elongated octahedral geometry with the unpaired electron in the dx²-y² orbital. uomphysics.net The value of the g-tensor can also suggest the degree of covalent character in the metal-ligand bond. uomphysics.net

Spectroscopic Signatures of Complexation (e.g., NMR, UV-Vis shifts)

The formation of a complex between a metal ion and a phenol-naphthalene analogue is accompanied by distinct changes in their spectroscopic properties. UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for monitoring these changes.

UV-Visible Spectroscopy: The electronic absorption spectra of these ligands are characterized by bands arising from π→π* transitions within the aromatic rings and n→π* transitions associated with heteroatoms like oxygen and nitrogen. indexcopernicus.com Upon complexation, these bands often undergo a shift in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in intensity. indexcopernicus.com Additionally, new absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's d-orbitals. The appearance of these new bands is strong evidence of complex formation. researchgate.net For example, the complexation of an azo dye derived from 3-aminophenol (B1664112) and naphthol with cobalt resulted in a shift of the absorption maximum from 470 nm to 473 nm. indexcopernicus.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for studying the complexation of diamagnetic metal ions (like Zn(II) or Co(III)) in solution. researchgate.netuomphysics.net

¹H NMR: The chemical shifts of protons on the ligand are sensitive to their electronic environment. Upon coordination to a metal, the electron density around the ligand's protons changes, leading to shifts in their resonance signals. The proton of the phenolic -OH group typically disappears from the spectrum upon deprotonation and complexation. uomphysics.net Protons near the coordination sites, such as the azomethine proton (-CH=N-), often experience a significant downfield or upfield shift. researchgate.netuomphysics.net For instance, in a Co(III) complex with a naphthalene-based thiosemicarbazide ligand, the azomethine proton shifted downfield from 8.35 ppm in the free ligand to 9.11 ppm in the complex. uomphysics.net

¹³C NMR: Similar to ¹H NMR, the chemical shifts of carbon atoms, particularly those of the donor groups (e.g., azomethine carbon, phenolic carbon), are altered upon complexation. In the aforementioned Co(III) complex, the thioamide carbon shifted upfield, while the azomethine carbon shifted downfield, confirming the participation of both sulfur and nitrogen in coordination. uomphysics.net

These spectroscopic shifts provide valuable, albeit indirect, evidence for the formation of metal complexes and offer clues about the binding sites involved.

| Ligand Type | Metal Ion | Spectroscopic Technique | Observed Shift/Change | Reference |

|---|---|---|---|---|

| Azo dye from 3-aminophenol and naphthol | Co(II) | UV-Vis | λmax shifts from 470 nm to 473 nm | indexcopernicus.com |

| Azo dye from 3-aminophenol and naphthol | Co(II) | IR | -N=N- stretch shifts from 1513 cm-1 to 1457 cm-1 | indexcopernicus.com |

| Naphthalene-based thiosemicarbazide | Co(III) | ¹H NMR | Azomethine proton (-CH=N-) shifts downfield (δ 8.35 → 9.11 ppm) | uomphysics.net |

| Naphthalene-based thiosemicarbazide | Co(III) | ¹³C NMR | Thioamide carbon shifts upfield (δ 178.8 → 166.8 ppm) | uomphysics.net |

| Schiff base from 2-hydroxy-1-naphthaldehyde | Zn(II) | ¹H NMR | Azomethine proton (-CH=N-) shifts upfield | researchgate.net |

Applications in Materials Science and Catalysis Involving 2 Methyl 4 Naphthalen 2 Yl Phenol Derivatives

Catalytic Applications in Organic Transformations

The phenolic and naphthalene (B1677914) components of these derivatives can be functionalized to create complex ligands that coordinate with various transition metals. The resulting metal complexes often exhibit significant catalytic activity, driving a variety of organic reactions from stereoselective synthesis to oxidation processes.

Derivatives of 2-Methyl-4-(naphthalen-2-yl)phenol, particularly those modified into Schiff bases, are of significant interest as ligands in coordination chemistry. mdpi.comnih.gov Schiff bases, formed by the condensation of an amine (like 2-naphthylamine) with a carbonyl compound (such as a substituted salicylaldehyde), are highly effective and versatile ligands. nih.gov Their ability to form stable complexes with a wide array of transition metal ions is a key feature of their catalytic utility. nih.govresearchgate.net The imine nitrogen and phenolic oxygen atoms in these ligands act as donor sites, chelating to metal ions like Cu(II), Ni(II), Co(II), and Fe(III) to form stable, often square-planar or octahedral, complexes. nih.gov

These metal complexes are efficient catalysts in numerous organic transformations. For instance, metal complexes of Schiff bases incorporating a naphthyl group have demonstrated high catalytic activity in reactions such as polymerization, aldol (B89426) condensations, and epoxidation. researchgate.net Chiral versions of these ligands can induce stereoselectivity, which is critical in the synthesis of enantiomerically pure compounds for the pharmaceutical industry. researchgate.net The activity of these catalysts is often enhanced upon complexation, as the metal center can modulate the electronic properties and reactivity of the substrate. nih.gov

The versatility of these ligands allows for their use in both homogeneous and heterogeneous catalysis. nih.gov While homogeneous catalysts are active in the same phase as the reactants, heterogeneous versions, where the complex is anchored to a solid support, offer the significant advantage of easy separation and recyclability, a key principle of green chemistry. researchgate.net

Table 1: Catalytic Performance of a Copper(II) Schiff Base Complex in Chalcone Synthesis mdpi.com

| Catalyst | Aldehyde | Acetophenone | Yield (%) | Reaction Time (min) |

| Cu(II) Complex | 4-Nitrobenzaldehyde | Acetophenone | 95 | 15 |

| Cu(II) Complex | 4-Chlorobenzaldehyde | Acetophenone | 93 | 20 |

| Cu(II) Complex | 4-Methoxybenzaldehyde | Acetophenone | 92 | 25 |

| KOH | 4-Nitrobenzaldehyde | Acetophenone | 75 | 45 |

| PTSA | 4-Nitrobenzaldehyde | Acetophenone | 68 | 60 |

This table illustrates the superior performance of a Cu(II) Schiff base complex catalyst compared to traditional catalysts (KOH and PTSA) in the Claisen-Schmidt condensation reaction, showcasing higher yields in shorter reaction times. mdpi.com

Metal complexes derived from naphthyl-phenol ligands are effective catalysts for various oxidation reactions, which are fundamental to both industrial chemical synthesis and environmental remediation. orientjchem.orgresearchgate.net Phenols and their derivatives are common industrial pollutants, and their catalytic oxidation is a crucial step in wastewater treatment. orientjchem.org Copper complexes, in particular, are frequently employed as catalysts in oxidation processes due to their efficiency and affordability. orientjchem.org

The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide (H₂O₂), by the metal complex. orientjchem.org In the oxidation of 2-methylnaphthalene (B46627) to produce 2-methyl-1,4-naphthoquinone (Vitamin K3), various metal-containing complexes have been studied as catalysts. researchgate.net For example, an L1-Fe(III) complex has shown efficient catalytic activity, achieving a conversion of 79.11% with 58.54% selectivity for the desired product. researchgate.net However, a significant challenge in these reactions is controlling the process to prevent further oxidation to undesired byproducts, which can limit selectivity. researchgate.net

The development of catalysts for the selective oxidative coupling of phenols and naphthols is another active area of research. mdpi.combohrium.com Iron-catalyzed asymmetric oxidative coupling of 2-naphthols, for instance, provides a pathway to enantioenriched 1,1'-Bi-2-naphthol (BINOL) derivatives, which are valuable chiral ligands in their own right. mdpi.com

Structure Activity Relationship Investigations Non Biological Focus

Correlation of Molecular Structure with Electronic Properties

The electronic character of 2-Methyl-4-(naphthalen-2-yl)phenol is a composite of its constituent parts: the electron-rich phenol (B47542), the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the extended π-system of the naphthalene (B1677914) moiety. These components collectively influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining its chemical reactivity and electronic behavior. nih.gov

The hydroxyl and methyl groups on the phenol ring act as activating, ortho-, para-directing groups in electrophilic aromatic substitution. wikipedia.org The -OH group, in particular, is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, especially at the positions ortho and para to it. The methyl group provides a weaker, inductive electron-donating effect. In this compound, the methyl group is ortho to the hydroxyl group, and the naphthyl group is para. This arrangement leads to a complex distribution of electron density.

Computational studies on analogous substituted naphthol and phenol compounds provide insight into the likely electronic properties of the title compound. orgchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov The presence of the large, conjugated naphthalene system is expected to lower the HOMO-LUMO gap compared to a simpler phenol, facilitating charge transfer within the molecule. orgchemres.org

Theoretical calculations on structurally related aminobenzylnaphthols and other substituted naphthols show that substituents significantly impact frontier orbital energies. orgchemres.orgnih.gov Electron-donating groups generally destabilize (raise the energy of) the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups stabilize (lower the energy of) the LUMO, making the molecule a better electron acceptor. orgchemres.org

Below is a theoretical data table estimating the electronic properties of this compound based on computational analyses of similar structures.

| Property | Estimated Value / Description | Influencing Structural Feature |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating -OH and -CH₃ groups; Extended π-conjugation from naphthalene. |

| LUMO Energy | Relatively Low | Extended π-conjugation from the naphthalene system. |

| HOMO-LUMO Gap (ΔE) | Moderately Small | The large conjugated system of the entire molecule reduces the energy gap. nih.gov |

| Electron Density Distribution | Highest on the phenol ring (ortho to -OH) and the naphthyl ring. | Resonance effects of the -OH group and the polarizability of the naphthalene moiety. |

| Dipole Moment | Moderate | Polarity induced by the -OH group, partially offset by the large nonpolar hydrocarbon framework. |

Influence of Substitution Patterns on Reactivity Profiles

The reactivity of this compound can be predictably altered by introducing additional functional groups onto either the phenolic or naphthalenic ring systems. The inherent directing effects of the existing substituents—the ortho, para-directing -OH and -CH₃ groups, and the directing effect of the entire substituted phenol on the naphthalene ring (and vice versa)—will guide the position of new substituents.

Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic attack due to the potent electron-donating hydroxyl group. wikipedia.org The most nucleophilic positions are those ortho and para to the hydroxyl group. Since the para position is occupied by the naphthyl group and one ortho position is occupied by the methyl group, the remaining vacant ortho position (C6) is the most likely site for electrophilic attack.

On the naphthalene ring, reactivity is generally higher than in benzene (B151609). rsc.org Substitution typically favors the 1-position (alpha) over the 2-position (beta) because the carbocation intermediate formed during attack at the alpha-position is better stabilized by resonance. rsc.org The phenol substituent at the 2-position of the naphthalene ring will further influence the regioselectivity of substitution on that ring.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must typically be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. mdpi.com The parent compound, this compound, is electron-rich and thus not a good candidate for SNAr. However, introducing potent EWGs, particularly ortho or para to a potential leaving group (like a halide), would dramatically increase its reactivity towards nucleophiles. mdpi.com

The following table outlines the predicted changes in reactivity based on the introduction of various substituents.

| Substituent (R) | Position | Predicted Effect on Reactivity | Reaction Type Favored |

|---|---|---|---|

| -NO₂ (Nitro) | On Phenol Ring | Deactivates the ring towards electrophilic attack; Activates the ring for potential nucleophilic attack if a leaving group is present. | Nucleophilic Aromatic Substitution |

| -NO₂ (Nitro) | On Naphthalene Ring | Deactivates the ring towards electrophilic attack; May enable nucleophilic substitution. | Nucleophilic Aromatic Substitution |

| -OCH₃ (Methoxy) | On Phenol Ring | Strongly activates the ring for electrophilic attack due to resonance donation. | Electrophilic Aromatic Substitution |

| -OCH₃ (Methoxy) | On Naphthalene Ring | Activates the naphthalene ring towards further electrophilic substitution. | Electrophilic Aromatic Substitution |

| -Cl (Chloro) | On Phenol Ring | Deactivates the ring via induction but directs ortho/para for electrophilic attack due to resonance. wikipedia.org | Electrophilic Aromatic Substitution (slower) |

| -CN (Cyano) | On Naphthalene Ring | Strongly deactivates the ring for electrophilic attack; strongly activates it for nucleophilic substitution. | Nucleophilic Aromatic Substitution |

Design Principles for Tailored Chemical Behavior

Understanding the structure-property and structure-reactivity relationships of this compound allows for the rational design of new derivatives with customized chemical behaviors for non-biological applications, such as in materials science or as synthetic intermediates.

Tuning Electronic and Optical Properties: The electronic properties, particularly the HOMO-LUMO gap, can be fine-tuned to alter the molecule's absorption of light and its potential as a component in organic electronic materials.

Narrowing the Gap: Introducing strong electron-donating groups (like -NH₂ or -OCH₃) on one ring and strong electron-withdrawing groups (like -NO₂ or -CN) on the other would create a "push-pull" system. This enhances intramolecular charge transfer, significantly reduces the HOMO-LUMO gap, and shifts the molecule's absorption spectrum to longer wavelengths (a bathochromic shift).

Controlling Chemical Reactivity for Synthesis: The molecule can be designed as a scaffold for building more complex structures.

Site-Selective Functionalization: By leveraging the inherent directing effects, specific positions can be targeted for modification. For example, to functionalize the C6 position of the phenol ring, one would use an electrophilic substitution reaction. To introduce a nucleophile, one would first need to install an EWG and a leaving group at the desired positions.

Polymerization Precursors: The hydroxyl group can be used as a handle for esterification or etherification to create monomers. For example, reacting the phenol with acryloyl chloride would produce a polymerizable monomer. The reactivity of the aromatic rings could then be used to cross-link the resulting polymer chains. The development of synthetic methods for polysubstituted naphthalenes is an active area of research, highlighting their importance as building blocks. nih.gov

The design principles involve a strategic choice of substituents and reaction conditions to exploit the fundamental electronic and steric characteristics of the this compound framework.

Future Research Directions and Perspectives for 2 Methyl 4 Naphthalen 2 Yl Phenol Research

Emerging Synthetic Methodologies for Naphthalene-Phenol Compounds

The construction of the carbon-carbon bond between the phenol (B47542) and naphthalene (B1677914) moieties is the crucial step in synthesizing 2-Methyl-4-(naphthalen-2-yl)phenol. Traditional methods for creating such biaryl linkages often required harsh conditions. However, modern organic synthesis offers a toolkit of more efficient, sustainable, and versatile methods. Future research will likely focus on optimizing these advanced methodologies for the specific synthesis of naphthalene-phenol derivatives.

Modern catalytic cross-coupling reactions are at the forefront of this effort. The Ullmann condensation and Suzuki-Miyaura coupling are prominent examples of reactions that have been refined for the synthesis of complex biaryl compounds. nih.govnih.gov Research is expected to explore the application of these and other coupling reactions, such as Heck and Negishi couplings, to improve yields and selectivity for this class of compounds. The development of novel catalysts, including those based on palladium, copper, and other transition metals, with specialized ligands, will be instrumental in achieving high efficiency under milder conditions. nih.gov

Furthermore, methodologies that fall under the umbrella of "green chemistry" are gaining prominence. unisi.it This includes the use of photocatalysis, electroorganic chemistry, and mechanochemistry to drive reactions. unisi.it These techniques can reduce the reliance on hazardous reagents and solvents, minimize energy consumption, and simplify purification processes. For instance, a potential synthetic route could involve the direct C-H activation of the phenol ring, a strategy that avoids the need for pre-functionalized starting materials and improves atom economy.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst/Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester, base | High yields, functional group tolerance, commercially available reagents | Pre-functionalization of both coupling partners required |

| Ullmann Condensation | Copper catalyst, aryl halide, phenol | Cost-effective catalyst | Often requires high temperatures, potential for side reactions |

| Direct C-H Arylation | Palladium or Rhodium catalyst, oxidizing agent | High atom economy, fewer synthetic steps | Regioselectivity control can be difficult |

| Photocatalysis | Photosensitizer (e.g., Iridium or Ruthenium complex), light source | Mild reaction conditions, unique reactivity pathways | Scalability, quantum yield efficiency |

Advanced Spectroscopic and Imaging Techniques for Characterization

Once synthesized, the precise characterization of this compound is paramount. Standard spectroscopic techniques form the bedrock of this analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the exact connectivity of the atoms and confirming the substitution pattern on both the phenolic and naphthalenic rings. creative-proteomics.comfiveable.me Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic C-H and C=C bonds. fiveable.melibretexts.org Mass spectrometry (MS) is used to determine the molecular weight and can provide fragmentation patterns that further support the proposed structure. creative-proteomics.com Ultraviolet-Visible (UV-Vis) spectroscopy is also valuable, as the conjugated π-electron system of the naphthalene and phenol rings will result in characteristic absorptions. libretexts.org

Beyond these standard methods, advanced techniques can provide deeper insights. Two-dimensional NMR techniques (like COSY and HMQC) can unambiguously assign proton and carbon signals, which is especially useful for complex aromatic systems. Solid-state NMR could be employed to study the compound in its crystalline form, providing information on its packing and intermolecular interactions.

For visualizing the compound on surfaces or within materials, advanced imaging techniques are becoming increasingly powerful. Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide topographical images at the molecular level. Chemical imaging methods, such as Raman and IR imaging, can map the spatial distribution of the compound based on its unique vibrational fingerprint, offering a way to visualize its integration into complex matrices without destructive sampling. nih.gov

Table 2: Spectroscopic and Imaging Characterization Techniques

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 1D & 2D NMR | Atomic connectivity, chemical environment of nuclei | Definitive structure elucidation and confirmation. creative-proteomics.comfiveable.me |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of hydroxyl and aromatic moieties. libretexts.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirmation of molecular formula and structural components. creative-proteomics.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Characterization of the π-electron system. libretexts.org |

| Raman/IR Imaging | Chemical composition and spatial distribution | Visualization of the compound in blends or on surfaces. nih.gov |

Integration of Machine Learning and AI in Computational Predictions

Computational chemistry is a powerful partner to experimental work, and the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. youtube.comucla.edu For a molecule like this compound, where experimental data may be scarce, AI and ML models can offer valuable predictions about its properties and potential reactivity.

By training algorithms on large datasets of known molecules, ML models can predict a wide range of characteristics for new or unstudied compounds. researchgate.netijain.org This includes fundamental physical properties (e.g., melting point, boiling point, solubility), spectroscopic signatures (e.g., predicting NMR chemical shifts), and potential biological activity or toxicity. researchgate.netijain.org For this compound, this could mean rapidly screening its potential as a drug candidate, a material component, or a specialty chemical without the need for initial synthesis and testing.

AI can also accelerate the discovery of optimal synthetic routes. ucla.edu Reaction prediction algorithms can suggest the most promising starting materials and reaction conditions to maximize the yield of the target compound, saving significant time and resources in the lab. nd.edu As these models become more sophisticated, they can even propose novel synthetic pathways that a human chemist might not consider. The development of AI tools that can analyze spectroscopic data could also automate and refine the process of structure elucidation. nd.edu

Table 3: Potential AI and Machine Learning Applications

| Application Area | Predicted Property/Outcome | Potential Impact on Research |

|---|---|---|

| Property Prediction | Physicochemical properties, toxicity, biological activity | Prioritization of research efforts and applications. researchgate.netijain.org |

| Reaction Optimization | Reaction yield, optimal conditions, catalyst selection | More efficient and sustainable synthesis. ucla.edu |

| Spectra Analysis | Prediction of NMR/IR spectra, automated structure confirmation | Faster and more accurate characterization. nd.edu |

| Materials Discovery | Electronic properties, stability, suitability for specific applications | Accelerated identification of new uses in materials science. |

Novel Applications in Sustainable Chemistry and Energy Materials

The unique structure of this compound, combining the electron-rich phenol ring with the extended aromatic system of naphthalene, suggests a range of potential applications in cutting-edge fields. Future research will likely explore its utility in sustainable chemistry and as a component in advanced energy materials.

In sustainable chemistry, phenolic compounds are known for their antioxidant properties. This molecule could be investigated as a novel antioxidant for stabilizing polymers or biofuels. The rigid, aromatic structure could also serve as a monomer for creating high-performance polymers with high thermal stability and specific electronic properties. Such polymers could find use in specialty plastics or as membranes for separations. There is also potential for this compound to act as a ligand in catalysis, where its structure could influence the selectivity and activity of metal catalysts in green chemical transformations.

The field of energy materials is another promising avenue. Naphthalene-based materials have been explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The specific electronic properties endowed by the methyl and hydroxyl groups on the phenol ring could be tuned to create materials with desirable energy levels for charge transport or light emission. Furthermore, polyimide derivatives of naphthalene have been investigated as electrode materials for rechargeable batteries, suggesting that polymers derived from this compound could also have applications in energy storage. researchgate.net

Table 4: Potential Future Applications

| Field | Potential Application | Key Properties |

|---|---|---|

| Sustainable Chemistry | Polymer monomer, antioxidant, catalyst ligand | Thermal stability, redox activity, coordination ability |

| Energy Materials | Organic electronics (OLEDs, OPVs), battery electrodes | Tunable electronic properties, charge transport capability. researchgate.net |

| Specialty Chemicals | Intermediate for dyes, pharmaceuticals, or agrochemicals | Chemical reactivity, potential biological activity. nih.govbiointerfaceresearch.com |

| Materials Science | Component of liquid crystals, functional coatings | Molecular shape, intermolecular interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-(naphthalen-2-YL)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Suzuki coupling to introduce the naphthalene moiety. For example, using 2-naphthol derivatives and methyl-substituted phenol precursors under acidic catalysis (e.g., AlCl₃) . Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side reactions. Monitor intermediates via TLC and purify via column chromatography using silica gel .

Q. How can the crystal structure of this compound be determined, and which software tools are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX-97 for structure solution and refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional angles . Visualize thermal ellipsoids and hydrogen-bonding networks using ORTEP-3, ensuring proper interpretation of disorder or twinning in crystals .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry. For example, resolve overlapping aromatic signals in ¹H-NMR using deuterated DMSO-d₆ to enhance solubility . If IR data for phenolic -OH (3200–3600 cm⁻¹) conflicts with computational predictions, cross-validate with DFT calculations (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury software to quantify π-π distances (<3.8 Å) between naphthalene groups. Compare with analogous structures (e.g., 2-Chloro-4-(naphthalen-1-yl)phenol) to identify steric effects from methyl substitution .

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) with the Colle-Salvetti correlation-energy functional to model frontier molecular orbitals (HOMO/LUMO). Use Gaussian09 with a basis set (e.g., 6-311++G**) to simulate UV-Vis spectra and compare with experimental data. Validate solvation effects using the PCM model .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer : Standardize assay protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) and control solvent effects (e.g., DMSO concentration ≤1%). Cross-reference with structurally similar compounds (e.g., 2-Methoxy-4-methylphenol ) to isolate the role of the naphthalene group. Use dose-response curves to differentiate specific activity from nonspecific toxicity .

Q. What are the challenges in designing enantioselective syntheses of chiral derivatives, and how can they be addressed?

- Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA). Alternatively, employ asymmetric catalysis (e.g., BINOL-derived ligands) during key coupling steps. Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies (40–60°C, pH 1–13) over 14 days. Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Compare with computational degradation pathways (e.g., Autox software) to predict hydrolytic cleavage sites .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate substituent effects (Hammett σ values) with bioactivity. Include steric parameters (e.g., Taft’s Es) for methyl and naphthyl groups. Validate models using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.